2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Description
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Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEFSMPZSSTVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1218051-57-0, is an organic compound belonging to the sulfonamide class. Its unique structure includes an amino acid backbone linked to a 3,4-dimethylphenyl group and a methylsulfonyl group. This compound exhibits both hydrophilic and hydrophobic properties, making it a subject of interest in pharmaceutical research and development .
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- Structural Features : The compound features a butanoic acid moiety which influences its biological activity through various mechanisms.
Biological Activity
Research into the biological effects of this compound is still emerging, with limited but promising findings suggesting potential therapeutic applications.
The biological activity of this compound may be attributed to:
- Nucleophilic Substitutions : The presence of amino and sulfonyl groups allows for nucleophilic reactions, which could lead to interactions with biological macromolecules.
- Acid-Base Reactions : The carboxylic acid functionality may participate in acid-base chemistry, influencing solubility and bioavailability.
Case Studies
- Cell Line Studies : In vitro studies on similar sulfonamide compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antibacterial Activity : Compounds with similar sulfonamide structures have been reported to possess antibacterial properties. The presence of electron-withdrawing groups in the phenyl ring has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | Contains a butanoic acid moiety | Different substitution pattern on the phenyl ring affects biological activity |
| 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | Similar sulfonamide structure | Varies in sterics due to different methyl group positions |
| 2-{[(3,4-Dimethylphenyl)sulfonyl]amino}-3-hydroxybutanoic acid | Hydroxy group addition alters solubility | Potentially different pharmacokinetic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
